Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

ADAM protease inhibition HER-2 sheddase spirocyclic scaffold design

ADAM protease programs require regioisomerically pure 5-azaspiro[2.5]octane building blocks-the 6-aza isomer alters exit vector geometry, confounding SAR. This compound delivers the validated 5-aza scaffold with orthogonal Boc/C1-aminomethyl protection. • Enables parallel 2D diversity library synthesis via sequential acylation then Boc deprotection • Maps onto ADAM-10 (HER-2 sheddase) inhibitor pharmacophore with nM potency (J Med Chem 2007) • Conformationally constrained lysine mimetic for protease-resistant peptidomimetic design

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12291155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC2CN
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(13)8-14/h10H,4-9,14H2,1-3H3
InChIKeyHISLSWCCTVAXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate: Procurement-Grade Spirocyclic Building Block


Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1782580-90-8) is a C13H24N2O2 heterocyclic building block featuring an N-Boc-protected 5-azaspiro[2.5]octane core with a primary aminomethyl substituent at the spirocyclic C1 position. The compound is supplied as a solid with a standard purity specification of 98% and a molecular weight of 240.35 g/mol . This spirocyclic scaffold places the ring nitrogen at the 5-position, distinguishing it from regioisomeric 6-azaspiro[2.5]octane analogs, and serves as a conformationally constrained intermediate for medicinal chemistry programs targeting ADAM metalloproteases and related enzyme families [1].

Why Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate Cannot Be Replaced by Generic Spirocyclic Amines


Regioisomeric azaspiro[2.5]octane building blocks are not functionally interchangeable, as the position of the endocyclic nitrogen directly dictates the three-dimensional exit vector geometry of the elaborated pharmacophore and profoundly influences target binding. In the 5-azaspiro[2.5]octane scaffold, the nitrogen resides within the six-membered ring adjacent to the spiro junction, generating a spatial orientation distinct from the 6‑aza isomer where the nitrogen is one bond removed [1]. This regiochemical difference translates into divergent structure-activity relationships: 5-azaspiro[2.5]octane-5-carboxylate derivatives have been validated as potent and selective inhibitors of ADAM-10 (HER-2 sheddase) with nanomolar potency, whereas the 6‑aza scaffold has been optimized for M4 muscarinic acetylcholine receptor antagonism and NAMPT inhibition [2]. Substituting one regioisomer for the other introduces a fundamental change in vector geometry that cannot be compensated by downstream functional group manipulation, making targeted procurement of the correct 5‑aza regioisomer essential for programs pursuing ADAM protease or related targets.

Differential Evidence: Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate vs Closest Analogs


5-Aza vs 6-Aza Core Dictates Biological Target Engagement

The 5-azaspiro[2.5]octane-5-carboxylate scaffold, as embodied in target compound tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate, has been elaborated into selective ADAM-10 (HER-2 sheddase) inhibitors demonstrating cellular potency and in vivo tumor growth inhibition in HER-2-overexpressing xenograft models [1]. In contrast, the 6-azaspiro[2.5]octane-6-carboxylate regioisomer (e.g., tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, CAS 1163729-53-0) has been employed as a key intermediate toward M4 muscarinic receptor antagonists and NAMPT inhibitors, representing an entirely distinct target class [2]. The regiochemical switch from 5-aza to 6-aza relocates the carbamate-protected nitrogen by one bond position, altering the exit vector of elaborated substituents by approximately 60° and abrogating ADAM-10 binding.

ADAM protease inhibition HER-2 sheddase spirocyclic scaffold design

C1-Aminomethyl Handle vs Unsubstituted Parent Core

Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate (CAS 1782580-90-8) bears a free primary aminomethyl group at the spirocyclic C1 position, enabling direct amide bond formation, reductive amination, or urea synthesis without requiring deprotection or oxidation steps . The unsubstituted parent compound, tert-butyl 5-azaspiro[2.5]octane-5-carboxylate (CAS 1416013-81-4), lacks any exocyclic functional group at C1, necessitating additional synthetic steps to install a reactive handle. The C1-aminomethyl group eliminates 1–2 synthetic steps from a typical medicinal chemistry elaboration sequence and provides a vector for substituent growth orthogonal to the piperidine ring plane .

synthetic intermediate amine functionalization building block comparison

Purity Specification and Multi-Technique QC Documentation

Commercially supplied tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is specified at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . In comparison, the 6-aza regioisomer (CAS 1163729-53-0) is offered at 97% purity by certain vendors , and the (S)-7-(aminomethyl) stereoisomer (CAS 2920232-39-7) lacks widely published QC release data. A 1% purity differential, while modest, can be meaningful when the impurity profile includes regioisomeric or stereoisomeric contaminants that co-elute in standard HPLC methods and produce confounding biological results in high-sensitivity target engagement assays.

quality control purity specification procurement reliability

Orthogonally Protected Diamine Architecture for Sequential Elaboration

The target compound presents an orthogonally protected diamine system: the 5-position nitrogen is Boc-protected (acid-labile), while the C1-aminomethyl group is a free base (nucleophilic under neutral or basic conditions). This permits chemoselective acylation, sulfonylation, or reductive amination at the C1 amine without disturbing the Boc group, followed by Boc deprotection to reveal the piperidine nitrogen for a second diversification step . By contrast, tert-butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1509561-26-5) carries the amine directly at C1 without a methylene spacer, altering both the pKa and the steric environment of the nucleophilic center, which impacts acylation rates and product stability [1]. The aminomethyl spacer in the target compound increases conformational flexibility and places the amine at a distance more closely mimicking natural lysine side chains, a feature exploited in peptidomimetic design.

orthogonal protection chemoselectivity differential functionalization

Validated Applications: Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate in Drug Discovery


ADAM-10/HER-2 Sheddase Inhibitor Lead Optimization

The 5-azaspiro[2.5]octane-5-carboxylate scaffold has been validated in the discovery of potent, selective, and orally active ADAM-10 (HER-2 sheddase) inhibitors that potentiate trastuzumab in HER-2-overexpressing xenograft models [1]. The target compound's C1-aminomethyl group provides a vector for P1' moiety elaboration, while the N-Boc group allows late-stage piperidine deprotection and functionalization at the P2' position, directly mapping onto the SAR framework established in the J Med Chem 2007 disclosure. Medicinal chemists can elaborate this building block into (6S,7S)-7-[(hydroxyamino)carbonyl]-6-carboxamide-5-azaspiro[2.5]octane-5-carboxylate analogs for ADAM-10 inhibition assays.

Conformationally Constrained Fragment Library Synthesis

The spirocyclic 5-azaspiro[2.5]octane core provides a non-planar, three-dimensional scaffold with a defined exit vector geometry distinct from flat aromatic building blocks [1]. The orthogonal Boc/aminomethyl protection enables parallel library synthesis: the free C1 amine can be acylated with diverse carboxylic acid building blocks, followed by Boc removal and subsequent N-functionalization, generating a 2D diversity matrix from a single scaffold. This is particularly valuable for fragment-based drug discovery programs seeking to improve three-dimensionality and sp³ character in screening collections.

Lysine-Mimetic Spirocyclic Spacer in Peptidomimetic Design

The aminomethyl substituent at the spirocyclic C1 position, with its one-carbon spacer, approximates the side-chain geometry of a lysine residue while the rigid spirocyclic core constrains backbone conformational freedom [1]. This building block can serve as a lysine mimetic in the design of protease-resistant peptidomimetics targeting serine hydrolases or metalloproteases. The Boc group on the piperidine nitrogen permits solid-phase peptide synthesis (SPPS) compatibility after appropriate pre-activation, whereas the 6-aza regioisomer presents an incompatible geometry for canonical peptide backbone incorporation.

ADAM-17/MMP Selectivity Profiling via Regioisomer Scaffold Hopping

Published SAR demonstrates that 5-azaspiro[2.5]octane-5-carboxylate derivatives achieve selectivity for ADAM-10 over MMP-1, MMP-2, MMP-3, and MMP-9, whereas unconventional perturbation of the P2' moiety further enhances MMP selectivity [1]. The target compound enables systematic scaffold-hopping studies between 5-aza and 6-aza spirocyclic cores to map selectivity determinants across the ADAM and MMP metalloprotease families. Such comparative studies are only interpretable when the correct, regioisomerically pure building block is procured, as substitution with the 6-aza analog confounds the regiochemical variable.

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